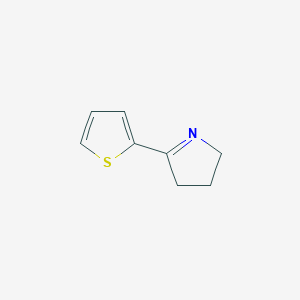

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

Übersicht

Beschreibung

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Recent studies have highlighted the antifungal properties of derivatives related to 5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole. A notable research effort involved the synthesis of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing hydrazone groups. These compounds were evaluated for their antifungal activity against several pathogenic fungi such as Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici. The results indicated that some derivatives exhibited potent antifungal activity, with EC50 values significantly lower than that of established antifungal agents like drazoxolon .

Summary of Antifungal Activity

| Compound | Target Fungi | EC50 (µg/mL) |

|---|---|---|

| 5e | Rhizoctonia solani | 1.26 |

| 5b | Colletotrichum capsici | 7.65 |

| 5d | Fusarium graminearum | 6.04 |

These findings suggest that structural optimization of thiophene-containing pyrrole derivatives can lead to the development of novel fungicides with improved efficacy against resistant fungal strains.

Antitumor Activity

The compound's structural features also make it a candidate for antitumor applications. Research has indicated that certain pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thio groups have shown promising results in inhibiting the growth of human colon carcinoma and hepatocellular carcinoma cell lines. One specific derivative demonstrated an IC50 value of 10.72 µM against colon cancer cells, indicating strong antitumor potential .

Summary of Antitumor Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 10a | Human Colon Carcinoma | 10.72 |

| 4a | Human Colon Carcinoma | 20.88 |

| 6a | Hepatocellular Carcinoma | 35.22 |

These results underscore the importance of further exploring thiophene and pyrrole derivatives in cancer research, particularly for developing new therapeutic agents.

Antibacterial Properties

Beyond antifungal and antitumor activities, compounds derived from thiophene-containing pyrroles have also been investigated for their antibacterial properties. Pyrrole-based compounds have been linked to the development of new antibacterial drugs due to their ability to inhibit bacterial growth effectively. Studies have shown that certain pyrrole derivatives can exhibit minimum inhibitory concentrations (MICs) against various bacterial strains, including resistant strains .

Summary of Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | MRSA | 32 |

| B | Escherichia coli | 64 |

This highlights the potential for these compounds in addressing antibiotic resistance issues prevalent in modern medicine.

Material Science Applications

In addition to biological applications, this compound and its derivatives are also being explored in material science, particularly in organic electronics. The compound's unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic devices. Research has demonstrated that copolymers based on diketopyrrolopyrrole structures show high hole mobility and efficiency in electronic applications .

Summary of Material Science Properties

| Application | Property Description |

|---|---|

| Organic Field-Effect Transistors (OFETs) | High hole mobility (up to 1.95 cm²/V·s) |

| Organic Photovoltaic Devices | Enhanced light absorption and charge transport capabilities |

Wirkmechanismus

The mechanism of action of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups attached to the core structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene: A simpler structure with a single sulfur-containing ring.

Pyrrole: Another simpler structure with a nitrogen-containing ring.

Benzothiophene: Contains a fused benzene and thiophene ring, offering different electronic properties.

Uniqueness

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or material properties .

Biologische Aktivität

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Recent methods have optimized this synthesis to enhance yield and purity, allowing for better biological evaluation. For example, Lee et al. reported an asymmetric synthesis method that improved the efficiency of producing this compound alongside its derivatives .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound derivatives. In vitro evaluations indicate significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | 20.88 |

| This compound | MCF7 (Breast) | 35.22 |

| This compound | A549 (Lung) | 31.92 |

These results indicate that compounds containing thiophene and pyrrole moieties exhibit enhanced cytotoxic activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Research has highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives are as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.125 |

| This compound | MSSA | 0.25 |

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Substituents on the thiophene ring and variations in the pyrrole structure can enhance or diminish its activity:

- Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring tends to increase anticancer activity.

- Pyrrole Modifications : Alterations in the pyrrole nitrogen position can affect both cytotoxicity and selectivity towards cancer cells.

Case Study 1: Antitumor Screening

A study conducted on a series of pyrrole derivatives including this compound showed promising results in inhibiting human colon carcinoma cell lines with an IC50 value of approximately 20 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacteria including E. coli and S. aureus. The results indicated that modifications leading to increased lipophilicity enhanced membrane penetration and antibacterial efficacy .

Eigenschaften

IUPAC Name |

5-thiophen-2-yl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVPHNWWHPFNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279308 | |

| Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-42-0 | |

| Record name | 5424-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.